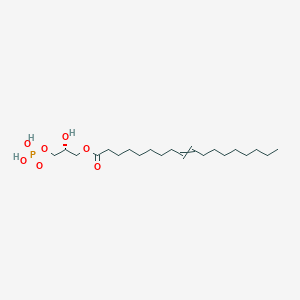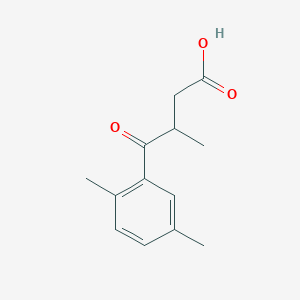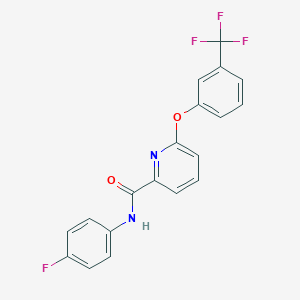
ピコリナフェン
概要
説明
Picolinafen is a novel synthetic small molecule that has recently been developed and studied for potential therapeutic applications in the treatment of a variety of diseases. Picolinafen is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. Picolinafen has been studied in vitro, in vivo, and in clinical trials, and its potential therapeutic applications are being explored.
科学的研究の応用
農業:除草効果と作物保護
ピコリナフェンは主に、穀物作物における広葉雑草の防除を目的とした、出芽後処理除草剤として使用されます。 。この使用は、小麦や大麦などの作物を競合する雑草種から保護し、収量と品質を向上させます。 この化合物の作用機序は、植物の成長に不可欠なカロテノイド生合成の阻害です。 .
環境科学:生態系への影響
研究では、ピコリナフェンの環境運命、特にその残留性と粒子結合輸送の可能性について評価されています。 。特に水生生態系における非標的生物への影響は、重要な研究分野であり、安全な使用と廃棄に関するガイドラインの策定に役立っています。
公衆衛生:リスク評価と管理
ピコリナフェンの公衆衛生への影響は、その毒性プロファイルと暴露リスクを通じて評価されます。 哺乳類における慢性毒性とヒトの健康への潜在的な影響を理解するため、研究が行われてきました。その結果、最大残留基準(MRL)と安全な取扱方法が確立されました。 .
工業プロセス:製剤と適用
工業的な設定では、ピコリナフェンは、効果を高めるために他の活性物質とともに製剤化されます。 これらの製剤の評価には、物理化学的特性、安定性、および適用方法の理解が必要であり、規制基準の遵守が保証されます。 .
医薬品研究:毒性学的研究
医薬品では直接使用されませんが、ピコリナフェンの毒性学データは、ヒトと動物の健康リスクを評価する上で重要です。 植物や家畜における残留物の安定性と分析方法に関する研究は、処理された作物から得られた医薬品の安全性プロトコルを知らせています。 .
バイオテクノロジー:開発と遺伝子研究
ピコリナフェンは、細胞プロセスに対する影響を研究するために、バイオテクノロジー研究で使用されてきました。 例えば、その暴露は、活性酸素種(ROS)の蓄積とカルシウムの枯渇を引き起こし、細胞モデルでアポトーシスを誘導することが示されています。これは、環境毒素に対する細胞応答を理解する上で貴重な情報です。 .
作用機序
Target of Action
Picolinafen primarily targets the enzyme Phytoene Desaturase (PDS) . This enzyme plays a crucial role in carotenoid biosynthesis in plants . Carotenoids are essential for protecting plant membranes from harmful oxygen species .
Mode of Action
Picolinafen acts as a carotenoid biosynthesis inhibitor . By inhibiting PDS, picolinafen disrupts the production of carotenoids, leading to a reduction of carotenoid pigments in the leaf chlorophyll . This disruption subsequently impairs photosynthesis, affecting the plant’s growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by picolinafen is the carotenoid biosynthesis pathway . The inhibition of PDS by picolinafen leads to a decrease in carotenoid production, which in turn disrupts photosynthesis . Additionally, picolinafen has been found to activate the MAPK and PI3K signal transduction pathways .
Pharmacokinetics
As picolinafen is fat-soluble, it has the potential to accumulate in animal tissues .
Result of Action
The action of picolinafen leads to significant cellular effects. It has been observed to decrease cell viability, increase the number of sub-G1 phase cells, and induce early/late apoptosis . Picolinafen disrupts mitochondrial function, leading to the accumulation of intracellular ROS (Reactive Oxygen Species) and a reduction in calcium levels in both the mitochondria and cytoplasm .
Safety and Hazards
将来の方向性
Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of Picolinafen are not explicitly mentioned in the search results.
生化学分析
Biochemical Properties
Picolinafen is a carotenoid biosynthesis inhibitor . It targets phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants . Carotenoids play a crucial role in protecting plant membranes from harmful oxygen species .
Cellular Effects
Picolinafen has been shown to induce reactive oxygen species (ROS) accumulation and calcium depletion, leading to apoptosis in porcine embryonic trophectoderm and uterine luminal epithelial cells . It disrupts mitochondrial function, leading to a reduction in calcium levels in both the mitochondria and cytoplasm of these cells . Picolinafen also significantly inhibits the migration of these cells .
Molecular Mechanism
The molecular mechanism of Picolinafen involves the activation of the MAPK and PI3K signal transduction pathways . These pathways are known to play a critical role in regulating cell proliferation, differentiation, and survival.
Metabolic Pathways
As a carotenoid biosynthesis inhibitor, it likely interacts with enzymes involved in this pathway .
Transport and Distribution
Picolinafen is a foliar-active herbicide, meaning it is directly applied to the leaves and stems of plants and is absorbed by diffusion . As it is fat-soluble, it has the potential to accumulate in animal tissues .
Subcellular Localization
Given its role as a carotenoid biosynthesis inhibitor, it likely localizes to areas of the cell where this pathway is active .
特性
IUPAC Name |
N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFPEBMTGKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044339 | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137641-05-5 | |
| Record name | Picolinafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinafen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 137641-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

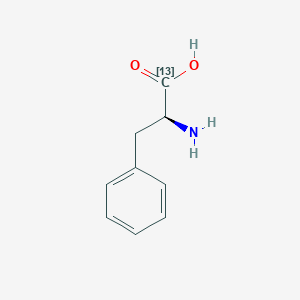
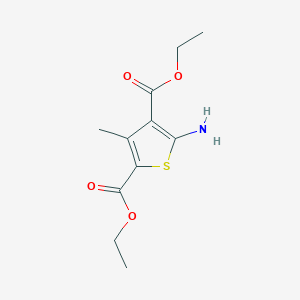



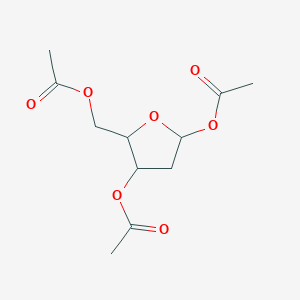
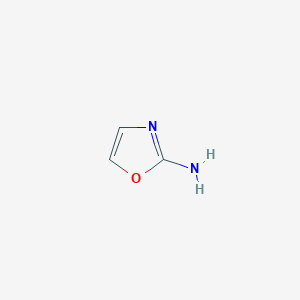

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)


![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
